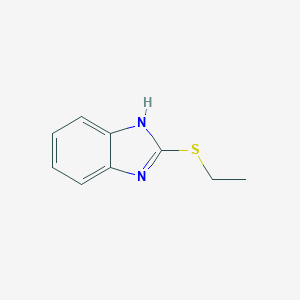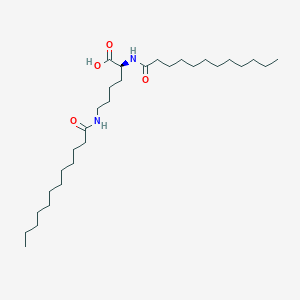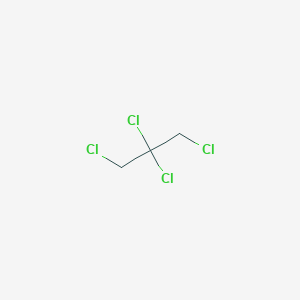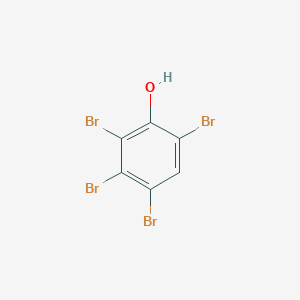
Aluminium gadolinium trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium gadolinium trioxide (AlGdO3) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a type of rare earth metal oxide that is composed of aluminium, gadolinium, and oxygen atoms. In
Mécanisme D'action
The mechanism of action of Aluminium gadolinium trioxide is not fully understood, but it is believed to be related to its unique electronic properties. Aluminium gadolinium trioxide has a high surface area and unique electronic structure, which allows it to interact with other molecules and ions in the environment. This interaction can lead to changes in the chemical and physical properties of the environment, which can have a significant impact on various processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Aluminium gadolinium trioxide are not well understood, but studies have shown that it is relatively safe for use in biomedical applications. In one study, Aluminium gadolinium trioxide was found to be non-toxic to cells and did not induce any significant changes in cell viability or morphology. However, further studies are needed to fully understand the potential effects of Aluminium gadolinium trioxide on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Aluminium gadolinium trioxide in lab experiments is its unique properties, which allow it to be used in various applications. Aluminium gadolinium trioxide is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of using Aluminium gadolinium trioxide in lab experiments is its high cost, which can make it difficult to conduct large-scale studies.
Orientations Futures
There are several future directions for research on Aluminium gadolinium trioxide, including the development of new synthesis methods, the exploration of its potential applications in energy storage and catalysis, and the investigation of its potential effects on biological systems. Additionally, further studies are needed to fully understand the mechanism of action of Aluminium gadolinium trioxide and its potential impact on various processes.
Méthodes De Synthèse
The synthesis of Aluminium gadolinium trioxide can be achieved through various methods, including solid-state reaction, sol-gel method, and hydrothermal synthesis. The solid-state reaction involves mixing aluminium oxide, gadolinium oxide, and oxygen in a crucible and heating the mixture at high temperatures. The sol-gel method involves the formation of a gel by mixing a precursor solution and then heating the gel to form the desired compound. The hydrothermal synthesis method involves the use of high-pressure and high-temperature conditions to promote the formation of the compound.
Applications De Recherche Scientifique
Aluminium gadolinium trioxide has been extensively studied for its potential applications in various fields, including biomedical imaging, catalysis, and energy storage. In biomedical imaging, Aluminium gadolinium trioxide has been used as a contrast agent for magnetic resonance imaging (MRI) due to its high magnetic moment and excellent stability. In catalysis, Aluminium gadolinium trioxide has been used as a catalyst for various reactions due to its high surface area and unique electronic properties. In energy storage, Aluminium gadolinium trioxide has been used as a potential electrode material for lithium-ion batteries due to its high capacity and stability.
Propriétés
Numéro CAS |
12003-44-0 |
|---|---|
Nom du produit |
Aluminium gadolinium trioxide |
Formule moléculaire |
AlGdO3 |
Poids moléculaire |
232.2 g/mol |
Nom IUPAC |
aluminum;gadolinium(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Gd.3O/q2*+3;3*-2 |
Clé InChI |
YYXJRCXTIUJJMP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Al+3].[Gd+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[Al+3].[Gd+3] |
Autres numéros CAS |
12003-44-0 |
Synonymes |
aluminium gadolinium trioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



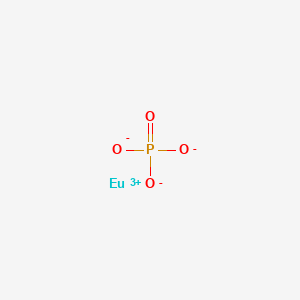
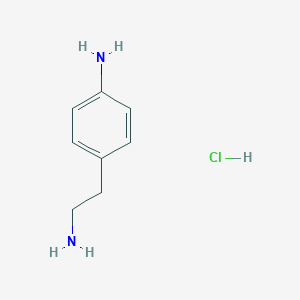

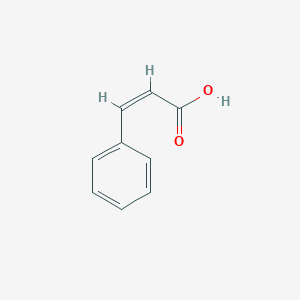

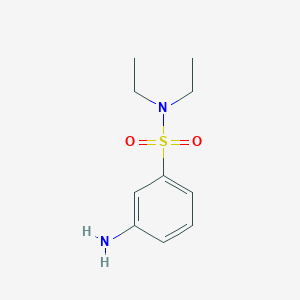
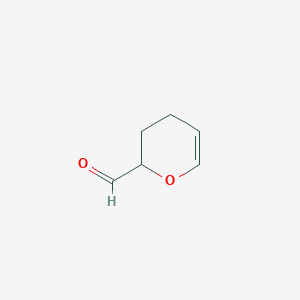

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
